Shield-1 is derived from the natural immunosuppressant compound FK506 (tacrolimus) and is classified as a stabilizing ligand within the category of chemical compounds that modulate protein stability. Its chemical formula is , and it has a molecular weight of 748.9 g/mol. The compound is commercially available from various suppliers, including TargetMol, MedchemExpress, and Cayman Chemical, with specific applications in cell biology and biochemistry research .
The synthesis of Shield-1 involves several complex organic chemistry techniques to ensure the structural integrity and functionality of the compound. The initial synthetic route includes:
The molecular structure of Shield-1 features a complex arrangement that includes multiple aromatic rings and functional groups that enhance its binding affinity to FKBP12. The presence of a structural "bump" allows for selective binding to the FKBP(F36V) mutant, which has been engineered to accommodate Shield-1 more effectively than the wild-type FKBP protein.
Shield-1 functions primarily through non-covalent interactions with its target proteins, facilitating their stabilization against proteolytic degradation. Key reactions include:
The mechanism by which Shield-1 stabilizes proteins involves several steps:
Quantitative analyses demonstrate that Shield-1 can increase protein levels significantly within hours of administration, showcasing its rapid action in cellular environments.
Shield-1 exhibits several notable physical and chemical properties:
These properties ensure that Shield-1 can be effectively used in laboratory settings without significant degradation or loss of activity.
Shield-1 has diverse applications in scientific research:
Shield-1 (C₄₂H₅₆N₂O₁₀; MW 748.90 g/mol) is a synthetic, cell-permeable small molecule specifically engineered to bind mutated FK506-binding protein 12 (mtFKBP). Its design exploits a "bump-and-hole" strategy, where the F36V mutation in FKBP12 creates a hydrophobic cavity accommodating Shield-1’s tert-butyl "bump" [8] [10]. This structural complementarity enables high-affinity binding (Kd = 2.4–3.6 nM for FKBP(F36V)), while minimizing interaction with wild-type FKBP12 (>1,600-fold selectivity) [8] [10]. Nuclear magnetic resonance (NMR) studies confirm that Shield-1 binding induces conformational stabilization, shifting mtFKBP from a dynamic, unfolded state to a rigidly folded structure [9].
Table 1: Biophysical Parameters of Shield-1 Binding to mtFKBP
Parameter | Value | Method | Mutant |
---|---|---|---|
Dissociation Constant (Kd) | 2.4–3.6 nM | Fluorescence Polarization | F36V |
EC₅₀ (Cellular Stabilization) | 60–100 nM | Flow Cytometry (NIH3T3) | F36V/L106P |
Selectivity vs. Wild-Type | >1,600-fold | Competitive Binding Assay | F36V |
Ligand-Induced ΔΔG | -9.8 kcal/mol | Isothermal Titration Calorimetry | F36V/L106P |
Shield-1 enables precise control of protein levels through fusion to destabilizing domains (DDs). These DDs (e.g., FKBP(F36V/L106P)) are engineered mutants that undergo rapid proteasomal degradation in their apo state. When fused to a protein of interest (POI), the DD acts as a degron, constitutively targeting the fusion for destruction. Shield-1 binding sterically occludes degron access and stabilizes the DD-POI fusion [1] [6]. Key characteristics include:
Table 2: Degradation Kinetics of DD Fusion Proteins
Fusion Protein | Degradation t₁/₂ (-Shield-1) | Stabilization Onset (+Shield-1) | Cell Type |
---|---|---|---|
DDL106P-YFP | ~30 minutes | 15–20 minutes | NIH3T3 |
DDL106P-IL-2 | <1 hour | <30 minutes | HCT116 (Xenograft) |
DDF36V-Luciferase | ~45 minutes | <30 minutes | HCT116 (In vivo) |
The degradation of DD-POI fusions is strictly proteasome-dependent and ubiquitin-mediated. Key mechanisms include:
Concluding RemarksShield-1’s precision in controlling protein stability via mtFKBP fusion tags has established it as a foundational tool in chemical biology. Its mechanistic elegance—exploiting induced protein folding to mask degrons—enables unmatched temporal, dose-dependent, and reversible control over cellular protein levels.
Table 3: Shield-1 Compound Synonyms and Identifiers
Synonym | Source | Chemical Identifier |
---|---|---|
Shield-1 | Takara Bio | CAS 914805-33-7 |
Shld1 | MedChemExpress | MFCD30522681 |
Shield1 ligand | ProteoTuner™ System | PubChem CID 11397572 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7